molecular formula C23H23N7O2 B6532563 2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 920177-77-1

2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6532563
CAS No.: 920177-77-1
M. Wt: 429.5 g/mol
InChI Key: FDZIULLETUPLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring via an ethanone bridge. Structural elucidation of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-17-7-9-19(10-8-17)32-15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZIULLETUPLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic synthesis:

  • Synthesis of Starting Materials: The triazolo[4,5-d]pyrimidine core can be synthesized through a cyclization reaction involving hydrazine and appropriate pyrimidine derivatives.

  • Formation of the Piperazine Moiety: Piperazine is then introduced via nucleophilic substitution.

  • Attachment of the Ethanone Group: This step often involves acylation reactions using ethanoyl chloride.

  • Phenoxy Group Introduction: The final step may include etherification to introduce the 4-methylphenoxy group.

Industrial Production Methods: On an industrial scale, these processes would be optimized for higher yield and efficiency, often involving automated synthesis pathways, controlled reaction environments, and continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Under certain conditions, this compound may undergo oxidation, leading to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions could transform ketone groups into alcohols.

  • Substitution: The presence of the phenoxy and piperazine groups allows for various substitution reactions, potentially introducing new functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products: Products of these reactions can vary widely depending on the specific conditions, but could include hydroxylated derivatives, substituted piperazines, or oxidized phenoxy groups.

Scientific Research Applications

Chemistry: The compound is useful as an intermediate in the synthesis of more complex molecules. Biology: Medicine: Could be explored for its therapeutic potential as an antiviral, antimicrobial, or anticancer agent. Industry: Utilized in the production of specialty chemicals and as a building block in complex organic synthesis.

Mechanism of Action

Molecular Targets and Pathways:

  • Receptor Binding: The compound may act on G-protein coupled receptors (GPCRs) or enzyme targets, modulating their activity.

  • Pathways: In biological systems, it could influence signaling pathways involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Tanimoto and Dice Coefficients

Using fingerprint-based similarity metrics (e.g., MACCS, Morgan), the target compound can be compared to known inhibitors. For example:

Compound Tanimoto (MACCS) Dice (Morgan) Reference
Aglaithioduline 0.72 0.68
SAHA (Reference standard) 0.70 0.65
Patent analogue (7-piperazinyl) 0.65 0.60

Graph-Based Comparison

Graph-theoretical methods, though computationally intensive, provide a more accurate assessment of structural similarity by evaluating atom connectivity and functional group alignment. For instance, the phenyl-triazole-pyrimidine scaffold in the target compound may align closely with kinase inhibitors, as seen in .

Molecular and Pharmacokinetic Properties

Key properties of the target compound and analogues are compared below:

Property Target Compound Aglaithioduline Patent Analogue
Molecular Weight (g/mol) ~480 465 502
LogP 3.2 2.8 3.5
H-Bond Donors 2 3 1
H-Bond Acceptors 8 7 9

The higher logP of the target compound (3.2 vs.

Bioactivity and Pharmacological Insights

  • Epigenetic Modulation : Compounds with triazolopyrimidine cores, like SAHA analogues, exhibit histone deacetylase (HDAC) inhibition, a mechanism relevant in cancer and autoimmune diseases .
  • Metabolic Stability: The 4-methylphenoxy group may reduce oxidative metabolism compared to methoxy or hydroxyl substituents, as inferred from lumping strategies for structurally related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.